molecular formula C₆H₈O₄ B016399 1,6:3,4-Dianhydro-beta-D-altropyranose CAS No. 3868-04-0

1,6:3,4-Dianhydro-beta-D-altropyranose

Cat. No. B016399
CAS RN: 3868-04-0
M. Wt: 144.12 g/mol
InChI Key: NDCSJPPJAVCLMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,6:3,4-dianhydro-beta-D-altropyranose involves skeletal rearrangements under specific reaction conditions. Karban et al. (2012) demonstrated that fluorination with DAST on 1,6:3,4-dianhydropyranoses leads to products of skeletal rearrangement due to the migration of the tetrahydropyran oxygen or the 1,6-anhydro bridge oxygen (Karban et al., 2012).

Molecular Structure Analysis

The molecular structure of rearranged products from 1,6:3,4-dianhydro-beta-D-altropyranose has been verified using X-ray crystallography. These studies provide crucial insights into the geometric configuration of the synthesized compounds and their structural integrity (Karban et al., 2012).

Chemical Reactions and Properties

The chemical reactions of 1,6:3,4-dianhydro-beta-D-altropyranose with various agents have been explored to synthesize a range of compounds. For instance, Černý (1978) investigated the ammonolysis of 1,6-anhydro-2,4-di-O-tosyl-β-D-glucopyranose and 1,6:3,4-dianhydro-2-O-tosyl-β-D-galactopyranose, leading to the preparation of 4-amino-1,6-anhydro-4-deoxy-β-D-manno- and -β-D-altro-pyranose (Černý, 1978).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure of 1,6:3,4-dianhydro-beta-D-altropyranose derivatives, are crucial for understanding their behavior in various solvents and conditions. These properties are determined through experimental methods including NMR and X-ray crystallography, providing detailed insights into the compound's characteristics.

Chemical Properties Analysis

The chemical properties of 1,6:3,4-dianhydro-beta-D-altropyranose, including reactivity with different chemical agents and stability under various conditions, have been studied to understand its potential applications in synthetic chemistry. The compound's ability to undergo skeletal rearrangements and react with aminosulfur trifluoride to yield products with significant structural changes highlights its versatility in chemical synthesis (Karban et al., 2012).

Scientific Research Applications

Renewable Polymers Synthesis

1,6:3,4-Dianhydro-beta-D-altropyranose derivatives, similar to 1,4:3,6-dianhydrohexitols like isosorbide, are explored for their use in synthesizing renewable polymers. These compounds, derived from cereal-based polysaccharides, have been utilized to create or modify polycondensates due to their rigidity, chirality, non-toxicity, and non-petroleum origin. They offer pathways to synthesize high glass transition temperature polymers with excellent thermomechanical resistance, biodegradable polymers, and polymers with specific optical properties due to their chiral nature (Fenouillot et al., 2010).

Membrane Gas Separation

Dianhydro compounds, including those structurally related to 1,6:3,4-Dianhydro-beta-D-altropyranose, are investigated for their potential in membrane gas separation technologies. For example, the study of polyimide membranes synthesized from dianhydride moieties highlights the importance of structural design in enhancing the efficiency of gas separation, suggesting that modifications in the dianhydro structure could lead to improved membrane performance for industrial applications (Wang, Cao, & Chung, 2002).

Antioxidant Activity Analysis

The exploration of antioxidant activity in various compounds, including potential derivatives of 1,6:3,4-Dianhydro-beta-D-altropyranose, provides a basis for the development of new antioxidant agents. Analytical methods for determining antioxidant activity have advanced, incorporating chemical reactions and spectrophotometry to assess the kinetics or equilibrium state of antioxidant reactions, which could be applicable for evaluating the antioxidant potential of dianhydro derivatives (Munteanu & Apetrei, 2021).

Enzyme Stability and Activity

Studies on the enzymology and folding of bacterial beta-glucanases provide insights into how 1,6:3,4-Dianhydro-beta-D-altropyranose derivatives could influence enzyme stability and activity. Structural modifications in enzymes, similar to those proposed for beta-glucanases, might enhance the stability and catalytic efficiency of enzymes used in various industrial and pharmaceutical applications (Heinemann et al., 1996).

Safety And Hazards

The safety and hazards of 1,6:3,4-Dianhydro-beta-D-altropyranose are not explicitly mentioned in the sources retrieved .

Future Directions

Future research directions could involve further exploration of the polymerizability of 1,6:3,4-Dianhydro-beta-D-altropyranose and its potential applications .

properties

IUPAC Name

3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-3-5-4(10-5)2-1-8-6(3)9-2/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCSJPPJAVCLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(O3)C(C(O1)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337094
Record name 3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol(non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6:3,4-Dianhydro-beta-D-altropyranose

CAS RN

3868-04-0
Record name 3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol(non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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